molecular formula C7H10O2 B2635446 1-Methylcyclopent-3-ene-1-carboxylic acid CAS No. 124346-92-5

1-Methylcyclopent-3-ene-1-carboxylic acid

Cat. No.: B2635446
CAS No.: 124346-92-5
M. Wt: 126.155
InChI Key: SGNHBZBGAUUXFH-UHFFFAOYSA-N
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Description

1-Methylcyclopent-3-ene-1-carboxylic acid is an organic compound with the molecular formula C7H10O2 It is a derivative of cyclopentene, featuring a carboxylic acid functional group and a methyl group attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclopent-3-ene-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopent-3-ene-1-carboxylic acid with a methylating agent such as iodomethane in the presence of a strong base like lithium diisopropylamide (LDA). The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures (around -30°C) and then warmed to room temperature for completion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride, followed by nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of acyl chlorides and subsequent derivatives.

Scientific Research Applications

1-Methylcyclopent-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids and their derivatives.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methylcyclopent-3-ene-1-carboxylic acid depends on its specific application. In chemical reactions, the carboxylic acid group can act as a nucleophile or electrophile, participating in various reaction mechanisms. The methyl group on the cyclopentene ring can influence the reactivity and stability of the compound, affecting its interaction with other molecules.

Molecular Targets and Pathways:

    Nucleophilic Attack: The carboxylic acid group can undergo nucleophilic attack by bases or nucleophiles.

    Electrophilic Substitution: The methyl group can participate in electrophilic substitution reactions, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

1-Methylcyclopent-3-ene-1-carboxylic acid can be compared with other similar compounds such as:

    Cyclopentene-1-carboxylic acid: Lacks the methyl group, resulting in different reactivity and properties.

    1-Methylcyclopentene: Lacks the carboxylic acid group, affecting its chemical behavior and applications.

    Cyclopentane-1-carboxylic acid: Saturated analog with different reactivity due to the absence of the double bond.

Uniqueness: The presence of both a methyl group and a carboxylic acid group on the cyclopentene ring makes this compound unique. This combination of functional groups allows for diverse chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-methylcyclopent-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-7(6(8)9)4-2-3-5-7/h2-3H,4-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNHBZBGAUUXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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